4,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan
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Overview
Description
4,6-Bis[(S)-4-isopropyl-2-oxazoline-2-yl]dibenzofuran is a complex organic compound that belongs to the class of dibenzofurans This compound is characterized by the presence of two oxazoline rings attached to the dibenzofuran core The oxazoline rings are chiral, with the (S)-configuration, which imparts specific stereochemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(S)-4-isopropyl-2-oxazoline-2-yl]dibenzofuran typically involves the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through various methods, including the cyclization of biphenyl derivatives or the oxidative coupling of phenols.
Introduction of Oxazoline Rings: The oxazoline rings are introduced through a reaction between the dibenzofuran core and (S)-4-isopropyl-2-oxazoline. This step often requires the use of a suitable catalyst and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[(S)-4-isopropyl-2-oxazoline-2-yl]dibenzofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The oxazoline rings can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4,6-Bis[(S)-4-isopropyl-2-oxazoline-2-yl]dibenzofuran has several scientific research applications:
Asymmetric Synthesis: The compound is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Catalysis: It serves as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biological Studies: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding enzyme interactions and protein-ligand binding.
Material Science: It is explored for its potential use in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4,6-Bis[(S)-4-isopropyl-2-oxazoline-2-yl]dibenzofuran involves its role as a chiral ligand or catalyst. The oxazoline rings coordinate with metal centers, forming complexes that can facilitate various chemical transformations. The stereochemistry of the oxazoline rings ensures that the reactions proceed with high enantioselectivity, producing chiral products.
Comparison with Similar Compounds
Similar Compounds
6,6′-Bis[(S)-4-isopropyl-2-oxazolinyl]-2,2′-bipyridine: This compound also features oxazoline rings and is used in asymmetric synthesis and catalysis.
2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine: Another similar compound with applications in catalysis and material science.
Uniqueness
4,6-Bis[(S)-4-isopropyl-2-oxazoline-2-yl]dibenzofuran is unique due to its dibenzofuran core, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.
Properties
Molecular Formula |
C24H26N2O3 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-propan-2-yl-2-[6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H26N2O3/c1-13(2)19-11-27-23(25-19)17-9-5-7-15-16-8-6-10-18(22(16)29-21(15)17)24-26-20(12-28-24)14(3)4/h5-10,13-14,19-20H,11-12H2,1-4H3 |
InChI Key |
RDRRYQTYNUBTGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)C(C)C |
Origin of Product |
United States |
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